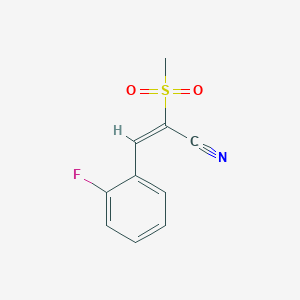
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Mécanisme D'action
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile acts by inhibiting the activity of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have potent anti-cancer and immunomodulatory effects. It inhibits the growth of cancer cells and improves the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for preclinical studies. However, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile. One potential direction is the investigation of its efficacy in combination therapy with other chemotherapeutic agents. Another direction is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is an area of active research.
Méthodes De Synthèse
The synthesis of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile involves the reaction of 2-fluorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile as the final product.
Applications De Recherche Scientifique
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been extensively used in scientific research for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and improve the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(13,14)9(7-12)6-8-4-2-3-5-10(8)11/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVDTAOGIUJLI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)







![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)